molecular formula C24H19F3N2O4 B2536738 Ethyl 3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}pyrido[1,2-a]indole-10-carboxylate CAS No. 478081-18-4

Ethyl 3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2536738
CAS No.: 478081-18-4
M. Wt: 456.421
InChI Key: PVPORWQJUJLPBO-UHFFFAOYSA-N
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Description

Ethyl 3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}pyrido[1,2-a]indole-10-carboxylate is a synthetic heterocyclic compound featuring a pyrido[1,2-a]indole core substituted with a trifluoromethyl-anilino ethoxy moiety and an ethyl ester group at position 10.

Properties

IUPAC Name

ethyl 3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O4/c1-2-32-23(31)22-18-10-9-17(13-20(18)29-11-4-3-8-19(22)29)33-14-21(30)28-16-7-5-6-15(12-16)24(25,26)27/h3-13H,2,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPORWQJUJLPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}pyrido[1,2-a]indole-10-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings concerning this compound.

Chemical Structure and Properties

  • Molecular Formula : C14H13F3N4O3
  • Molecular Weight : 342.28 g/mol
  • InChIKey : JJRGPLGQHYKOKT-UHFFFAOYSA-N

The compound features a pyridoindole core, which is known for various biological activities including antitumor and antiviral properties. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's bioavailability.

Antitumor Activity

Research has indicated that compounds with a pyridoindole framework exhibit significant antitumor activity. For example, studies on related pyrido[1,2-a]indole derivatives have shown:

  • Mechanism of Action : Induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Lines Tested : In vitro studies have demonstrated efficacy against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others.

Antiviral Properties

The compound's structure suggests potential antiviral activity, particularly in inhibiting viral replication through interference with nucleotide biosynthesis pathways.

  • Target Viruses : Research indicates that targeting the pyrimidine biosynthesis pathway can effectively inhibit viruses like hepatitis E virus (HEV) and others.
  • Inhibitory Concentration (IC50) : Detailed studies are needed to quantify the IC50 values for specific viral targets.

Synthesis and Evaluation

A series of studies have synthesized various derivatives of pyridoindoles, including this compound. The synthesis often involves:

  • Formation of the Pyridoindole Core : Utilizing nucleophilic substitution reactions.
  • Trifluoromethylation : Enhancing biological activity through fluorination techniques.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound:

  • Animal Models : Efficacy tests in murine models have shown promising results in tumor inhibition.
  • Safety Profile : Toxicity assessments indicate a need for further investigation into dosage optimization.

Data Tables

Biological ActivityMechanismTargetReference
AntitumorApoptosis inductionCancer cell lines (A431)
AntiviralNucleotide biosynthesis inhibitionHepatitis E Virus

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound shares structural similarities with several pyridoindole derivatives, differing primarily in substituents on the ethoxy-anilino side chain. Key analogs and their distinguishing features are summarized below:

Compound Name (CAS) Substituent Molecular Formula Molar Mass (g/mol) Key Properties
Ethyl 3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}pyrido[1,2-a]indole-10-carboxylate (Target) 3-(Trifluoromethyl)anilino Not explicitly provided* Enhanced lipophilicity (CF₃), metabolic stability
Ethyl 3-{[(4-methoxyphenyl)carbamoyl]methoxy}pyrido[1,2-a]indole-10-carboxylate (478081-16-2) 4-Methoxyanilino C₂₄H₂₂N₂O₅ 418.44 Increased solubility (OCH₃), electron-donating effects
Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate (339020-44-9) Hydrazino C₁₇H₁₇N₃O₄ 327.34 Reactive hydrazine group, potential for derivatization
Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate (478067-94-6) 2,6-Dichlorobenzyloxy C₂₂H₁₇Cl₂NO₃ 414.28 Halogen bonding (Cl), steric bulk
Ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate (339020-49-4) 4-Chlorophenyl-hydrazino C₂₄H₂₀ClN₃O₄ 449.89 Extended conjugation, potential for π-π interactions

*Note: The molecular formula of the target compound is inferred as C₂₄H₂₀F₃N₂O₄ based on structural analogs.

Preparation Methods

Route 1: Sequential Alkylation and Amidation

Optimization of Critical Steps

Cyclization Efficiency

Cyclization yields depend on the base strength and solvent polarity. Sodium hydride in DMF outperforms weaker bases like potassium carbonate, achieving >80% conversion in model systems.

Amidation Selectivity

Coupling 3-(trifluoromethyl)aniline to activated carbonyl intermediates requires stringent moisture control. Pre-forming the acyl chloride minimizes side reactions, improving yields by 15–20% compared to in situ activation.

Analytical Characterization

Technique Key Data
¹H NMR δ 1.42 (t, 3H, ester CH₃), δ 4.40 (q, 2H, ester CH₂), δ 7.25–8.10 (m, aromatic)
HPLC Retention time: 12.3 min (C18 column, 70:30 acetonitrile/water)
Mass Spectrometry [M+H]⁺ m/z 487.2 (calculated for C₂₄H₁₉F₃N₂O₄: 486.4)

Industrial-Scale Considerations

  • Cost Drivers : 3-(Trifluoromethyl)aniline and specialty bases (e.g., sodium hydride) contribute to ~60% of raw material costs.
  • Purification : Column chromatography remains necessary for intermediates, but crystallization protocols are under development for the final compound.

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